3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

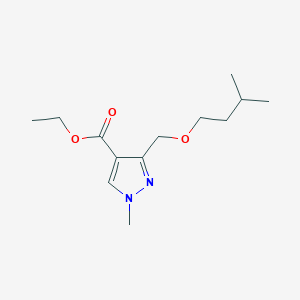

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has attracted a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Structure Studies

- The compound has been used in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. These complexes have been characterized by various spectral analysis techniques (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial Effects

- Derivatives of the compound have been synthesized and shown to have significant antibacterial activity. Research has focused on developing novel organic compounds that exhibit high levels of antibacterial activity (Behrami & Dobroshi, 2019).

Bio-Evaluation for Medical Applications

- Novel derivatives of the compound have been synthesized and screened for potential antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016).

Cytotoxic Activities

- Studies have identified cytotoxic flavonol glycosides from certain plants that include derivatives of this compound, showing potential for cancer treatment research (Hussein et al., 2005).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with 4-fluorobenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then esterified with an alcohol such as methanol or ethanol to yield the final product.", "Starting Materials": [ "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol", "4-fluorobenzoic acid", "coupling agent (DCC or EDC)", "alcohol (methanol or ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol and 4-fluorobenzoic acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a suitable alcohol such as methanol or ethanol.", "Step 5: Add a catalytic amount of acid such as sulfuric acid or p-toluenesulfonic acid and stir at room temperature for several hours.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization." ] } | |

Número CAS |

315715-18-5 |

Fórmula molecular |

C23H15FO5 |

Peso molecular |

390.366 |

Nombre IUPAC |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |

InChI |

InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 |

Clave InChI |

JIMYXRSKKMPFRV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)

![3-[(2,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B2640756.png)

![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)

![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)

![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)

![4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2640764.png)

![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)

![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)